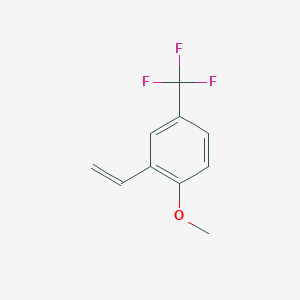
1-Methoxy-4-(trifluoromethyl)-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which react with a suitable benzene derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Ethenyl-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 2-ethenyl-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group.
1-Methoxy-4-(trifluoromethyl)benzene: Similar structure but lacks the ethenyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but contains a bromo group instead of the ethenyl and methoxy groups.
Uniqueness
2-Ethenyl-1-methoxy-4-(trifluoromethyl)benzene is unique due to the combination of the ethenyl, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-ethenyl-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h3-6H,1H2,2H3 |
InChI Key |
BYOPEBVRJUJVLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















